4-methyl-2-[4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)phenyl]-1lambda6,2-thiazolidine-1,1,3-trione
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Description
4-methyl-2-[4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)phenyl]-1lambda6,2-thiazolidine-1,1,3-trione is a useful research compound. Its molecular formula is C19H20N2O5S2 and its molecular weight is 420.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 420.08136409 g/mol and the complexity rating of the compound is 806. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It’s known that 1,2,3,4-tetrahydroisoquinolines (thiq), a class of compounds to which vu0640743-1 belongs, exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Thiq-based compounds, including vu0640743-1, are known to interact with their targets in a way that results in a range of biological activities against various pathogens and disorders .
Biochemical Pathways
Thiq-based compounds are known to influence a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Given the diverse biological activities of thiq-based compounds, it can be inferred that vu0640743-1 may have a wide range of effects at the molecular and cellular levels .
Properties
IUPAC Name |
2-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenyl]-4-methyl-1,1-dioxo-1,2-thiazolidin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S2/c1-14-13-27(23,24)21(19(14)22)16-8-10-17(11-9-16)28(25,26)20-12-4-6-15-5-2-3-7-18(15)20/h2-3,5,7-11,14H,4,6,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVQUVEBRADPKJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CS(=O)(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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